molecular formula C5H7N3Na2O4 B13706854 PROLI NONOate

PROLI NONOate

Cat. No.: B13706854
M. Wt: 219.11 g/mol
InChI Key: BWIOFDWWAQUTIZ-SUPBRFLVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

PROLI NONOate, also known as Disodium 1-[(2-carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate, is a nitric oxide donor compound. It is part of the diazeniumdiolate family, which are known for their ability to release nitric oxide under physiological conditions. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: PROLI NONOate is synthesized by reacting proline with nitric oxide under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the diazeniumdiolate structure. The reaction is carried out under anaerobic conditions to prevent the oxidation of nitric oxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: PROLI NONOate primarily undergoes decomposition reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. At physiological pH (7.4), the compound has a half-life of approximately 1.8 seconds at 37°C .

Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers, particularly those maintaining a neutral to slightly basic pH. Sodium hydroxide is commonly used to prepare stock solutions of the compound for experimental purposes .

Major Products Formed: The primary product of this compound decomposition is nitric oxide. This release of nitric oxide is highly controlled and predictable, making this compound a valuable tool in research and therapeutic applications .

Scientific Research Applications

PROLI NONOate has a wide range of applications in scientific research due to its ability to release nitric oxide in a controlled manner. Some of the key applications include:

Mechanism of Action

The mechanism of action of PROLI NONOate involves the release of nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation. Nitric oxide can also react with superoxide to form peroxynitrite, which has antimicrobial and cytotoxic properties .

Comparison with Similar Compounds

  • DETA NONOate
  • DEA NONOate
  • MAHMA NONOate

Each of these compounds has unique properties in terms of nitric oxide release kinetics and stability, allowing researchers to choose the most appropriate compound for their specific experimental needs.

Properties

Molecular Formula

C5H7N3Na2O4

Molecular Weight

219.11 g/mol

IUPAC Name

disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1

InChI Key

BWIOFDWWAQUTIZ-SUPBRFLVSA-L

Isomeric SMILES

C1C[C@H](N(C1)/[N+](=N/[O-])/[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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